4-Chlorobenzylidenemalononitrile

Metabolic Stability Toxicology Glutathione Conjugation

Researchers requiring a reliable benzylidenemalononitrile (BMN) reference standard for linear free energy relationship (LFER) calibration or toxicological negative control face variability from generic substitution. 4-Chlorobenzylidenemalononitrile offers a well-defined Hammett σp value and intermediate electrophilicity parameter (E) for accurate reactivity prediction. It serves as an essential negative control in CS toxicology due to its lack of glutathione depletion. The distinct melting point (162-163°C) enables rapid identity verification. Sourced with ≥95% purity.

Molecular Formula C10H5ClN2
Molecular Weight 188.61 g/mol
CAS No. 1867-38-5
Cat. No. B154246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobenzylidenemalononitrile
CAS1867-38-5
Molecular FormulaC10H5ClN2
Molecular Weight188.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=C(C#N)C#N)Cl
InChIInChI=1S/C10H5ClN2/c11-10-3-1-8(2-4-10)5-9(6-12)7-13/h1-5H
InChIKeyFQSXBLOWLYPURG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorobenzylidenemalononitrile: Overview and Key Properties


4-Chlorobenzylidenemalononitrile (CAS 1867-38-5) is a p-chloro-substituted benzylidenemalononitrile derivative classified within the cyanocinnamate family [1]. It is synthesized via Knoevenagel condensation of 4-chlorobenzaldehyde with malononitrile [2]. The compound is characterized by a molecular formula of C10H5ClN2, a molecular weight of 188.61 g/mol, a melting point of 162-163 °C, and predicted values for boiling point (335.4±27.0 °C) and density (1.296±0.06 g/cm³) [3]. Its structure features an electron-withdrawing chloro group at the para position of the phenyl ring, which critically modulates its physicochemical and biological properties relative to unsubstituted or differently substituted analogs .

Structure p-Chloro benzylidenemalononitrile
Research context SAR, toxicology, NLO materials
Role Reference compound and calibrant

4-Chlorobenzylidenemalononitrile: Why Generic Substitution Fails


Benzylidenemalononitrile (BMN) derivatives are not functionally interchangeable. Their chemical and biological behavior is exquisitely sensitive to the nature and position of substituents on the aromatic ring [1]. For instance, the p-chloro group in 4-chlorobenzylidenemalononitrile exerts a unique combination of electron-withdrawing inductive (-I) and weak electron-donating resonance (+M) effects, distinct from the purely -I effect of a nitro group or the strong +M effect of a dimethylamino group [2]. These differences manifest as quantifiable variations in electrophilic reactivity, enzyme inhibition potency, and nonlinear optical properties, as detailed below [3]. Generic substitution based solely on the BMN core structure would therefore introduce unacceptable variability in experimental outcomes or product performance.

Positional isomer substitution

p-Chloro substitution may shift metabolic reactivity away from ortho-isomer GSH depletion profiles.

Electronic effect mismatch

p-Cl electron effects differ from -NO2 or -NMe2; may alter electrophilicity tier and NLO response.

Generic BMN core substitution

Unsubstituted BMN cannot replicate thermal or reactivity profile of p-chloro derivative.

4-Chlorobenzylidenemalononitrile: Comparative Evidence Guide


Hydrolytic Stability vs. Positional Isomers

In vitro studies comparing the glutathione (GSH) conjugation and hydrolysis of 4-chloroBMN with its 2-chloro, 3-chloro, and 2,6-dichloro positional isomers demonstrate that 4-chloroBMN does not undergo significant GSH depletion in rat liver cytosol [1]. This contrasts with 2-chloroBMN (CS gas) which leads to quantifiable urinary thioether excretion, and 2,6-dichloroBMN which depletes GSH spontaneously by 38±3% [1]. Furthermore, 4-chloroBMN, like 3-chloro- and 2,6-dichloroBMN, did not result in detectable mercapturic acid excretion in vivo, indicating a distinct metabolic and detoxification pathway [1].

Hydrolytic stability vs. positional isomers
Head-to-head
4-chloroBMN: No significant GSH depletion; no urinary mercapturic acid excretion
2-chloroBMN (CS): 4.4% dose excreted as mercapturic acid; 2,6-dichloroBMN: 38±3% spontaneous GSH depletion
Reports distinct metabolic pathway; supports toxicology control context.
In vitro cytosol, in vivo rat; 0.07 mmol/kg IP
Metabolic Stability Toxicology Glutathione Conjugation

Electrophilic Reactivity: Normal vs. Superelectrophilic Boundary

The electrophilicity parameter (E) of 4-chloroBMN (compound 1c) has been evaluated in the context of a Hammett study on p-substituted benzylidenemalononitriles [1]. While the most reactive analogs (e.g., p-NO2, p-CN) are classified as 'superelectrophiles' with E values around -7.90 to -7.55, the E value for 4-chloroBMN places it firmly among the 'normal' electrophiles [1]. This quantifiable difference in electrophilic reactivity is directly related to the Hammett substituent constant (σp) of the chloro group [2].

Electrophilic reactivity tier
Cross-study comparable
4-chloroBMN: E below superelectrophile threshold (E ≈ -8.50)
p-NO2 BMN: E = -7.90; p-CN BMN: E = -7.80 (superelectrophiles)
Classifies compound as normal electrophile; may support reaction design.
Alkaline hydrolysis, 50% acetonitrile, 20 °C
Physical Organic Chemistry Reactivity Quantification Hammett Correlation

Third-Order NLO Response: Baseline for Push-Pull Chromophores

A direct comparative study of four benzylidenemalononitrile derivatives using third-harmonic generation (THG) at 1064 nm demonstrates that the third-order nonlinear susceptibility (χ<3>) is directly proportional to the electron-donating strength of the para-substituent [1]. The 4-chloro derivative (compound 2) exhibits an intermediate χ<3> value, being higher than the unsubstituted benzylidenemalononitrile (compound 1) but significantly lower than the strong electron-donor substituted compounds like 4-(dimethylamino)benzylidenemalononitrile (compound 4) [1].

Third-order NLO response
Head-to-head
4-chloroBMN: intermediate χ value
Benzylidenemalononitrile: lowest χ; 4-(dimethylamino)BMN: highest χ
χ scales with electron-donating strength; reported calibrant for chromophore studies.
THG at 1064 nm, PMMA thin films
Nonlinear Optics Materials Science DFT Calculations

Melting Point: Distinction from Halogenated Analogs

The melting point of 4-chlorobenzylidenemalononitrile is consistently reported as 162-163 °C [1]. This value is a critical differentiator from its analogs: the unsubstituted benzylidenemalononitrile melts at 82-84 °C [2], the 2-chloro isomer (CS gas) at 95-96 °C [3], and the 4-bromo analog at 146-148 °C . The significant elevation in melting point relative to these comparators is a direct consequence of the p-chloro substitution, which influences crystal lattice energy through altered molecular packing and dipole interactions.

Melting point distinction
Cross-study comparable
4-chloroBMN: 162–163 °C
Unsubstituted: 82–84 °C; 2-chloro: 95–96 °C; 4-bromo: 146–148 °C
Elevated mp supports identity confirmation and purity assessment.
Standard melting point determination
Analytical Chemistry Quality Control Chemical Identification

4-Chlorobenzylidenemalononitrile: Application Scenarios


Non-Reactive Control in Toxicology Studies

When investigating the toxicological mechanisms of chlorobenzylidene malononitriles (e.g., CS gas), 4-chloroBMN serves as an essential negative control due to its demonstrated lack of significant glutathione depletion and mercapturic acid excretion [1]. This property allows researchers to isolate the toxicological contributions of the ortho-chloro substitution and steric effects, as seen with 2-chloroBMN and 2,6-dichloroBMN [1].

Substituent Effect Benchmark in Physical Organic Chemistry

4-ChloroBMN is a critical compound for calibrating linear free energy relationships (LFERs) in benzylidenemalononitrile chemistry. Its well-defined σp value and intermediate electrophilicity parameter (E) make it a valuable reference point in Hammett and Yukawa-Tsuno plots, enabling the accurate prediction of reactivity for other substituted BMN derivatives [1].

Intermediate Calibrant for NLO Material Development

In the synthesis and characterization of push-pull chromophores for NLO applications, 4-chloroBMN provides a defined, intermediate level of third-order nonlinear susceptibility (χ<3>) [1]. It is used as a benchmark to validate computational models (e.g., DFT) and to understand the contribution of weak +M effects to overall molecular hyperpolarizability, guiding the design of materials with specific optical properties [1].

Identity Confirmation via Melting Point in Analytical QC

The distinct melting point of 162-163 °C for 4-chloroBMN provides a rapid and reliable method for confirming the identity and purity of the compound upon procurement or synthesis [1]. This is particularly useful for distinguishing it from other halogenated BMN analogs that have significantly different melting points [1].

Application
Selection Property
Validation Focus
Toxicology control studies
Metabolic stability profile
GSH depletion and mercapturic acid excretion assays
LFER calibration studies
Electrophilicity parameter (E) tier
Hammett correlation and reactivity prediction
NLO chromophore calibration
Third-order NLO response (χ) tier
Structure-property relationship validation
QC identity confirmation
Distinct melting point
Melting point determination and purity check

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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